4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide
Description
4-Chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide is a benzamide derivative featuring a 4-chloro-substituted benzene ring linked via a thiourea moiety to a 4-formylpiperazine group. This compound is structurally characterized by its hybrid pharmacophore, combining a chlorinated aromatic system with a formylated piperazine-thiocarbonyl scaffold.
The synthesis of this compound involves multi-step reactions, typically starting from 4-chlorobenzoyl chloride or its derivatives. Spectroscopic techniques such as FT-IR, ¹H/¹³C NMR, and X-ray crystallography have been employed to confirm its structure . Notably, the compound exhibits significant antioxidant activity (~75% efficacy in radical scavenging assays), likely attributed to its electron-donating thiourea and formyl groups .
Properties
IUPAC Name |
4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-11-3-1-10(2-4-11)12(19)15-13(20)17-7-5-16(9-18)6-8-17/h1-4,9H,5-8H2,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKURZAEHROCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333558 | |
| Record name | 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497060-71-6 | |
| Record name | 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-formylpiperazine-1-carbothioamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide and analogous benzamide derivatives:
Spectral and Crystallographic Comparisons
- Target Compound : X-ray crystallography confirmed a planar thiourea linkage and formylpiperazine conformation, with hydrogen bonding critical for stability .
- 4-Chloro-N-(3-chlorophenyl)benzamide : Theoretical DFT calculations aligned with experimental XRD data, showing minimal deviation in bond lengths/angles (<0.02 Å) .
- Metal Complexes : Cu(II) coordination in ’s compound results in a distorted square-planar geometry, contrasting with the free ligand’s flexibility .
Biological Activity
4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-chloro-N-[(4-formyl-1-piperazinyl)carbothioyl]benzamide
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 301.78 g/mol
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cellular processes, which may affect metabolic pathways.
- Modulation of Receptor Activity : It may interact with certain receptors, influencing signal transduction pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating potent antibacterial activity.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
- Enzymatic Activity : Research focused on the inhibition of carbonic anhydrase, revealing that this compound inhibited enzyme activity by approximately 70% at a concentration of 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
